Flurbiprofen-d3
Flurbiprofen-d3
Flurbiprofen-d3 is intended for use as an internal standard for the quantification of flurbiprofen by GC- or LC-MS. Flurbiprofen is a non-selective COX inhibitor (IC50s = 0.04 and 0.51 μM for COX-1 and COX-2, respectively). In vivo, flurbiprofen (0.3-4.8 mg/kg, p.o.) reduces carrageenan-induced hind paw edema and yeast-induced fever in rats. Flurbiprofen reduces plasma fibrinogen levels and arthritic score in a rat model of adjuvant-induced arthritis. It also reduces tumor weight and prostaglandin production and increases survival in a WHT-NC mouse xenograft model when administered at a dose of 5 mg/kg. Formulations containing flurbiprofen have been used to manage pain and inflammation associated with arthritis.
Brand Name:
Vulcanchem
CAS No.:
1185133-81-6
VCID:
VC0019635
InChI:
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3
SMILES:
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Molecular Formula:
C15H13FO2
Molecular Weight:
247.28 g/mol
Flurbiprofen-d3
CAS No.: 1185133-81-6
Cat. No.: VC0019635
Molecular Formula: C15H13FO2
Molecular Weight: 247.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Flurbiprofen-d3 is intended for use as an internal standard for the quantification of flurbiprofen by GC- or LC-MS. Flurbiprofen is a non-selective COX inhibitor (IC50s = 0.04 and 0.51 μM for COX-1 and COX-2, respectively). In vivo, flurbiprofen (0.3-4.8 mg/kg, p.o.) reduces carrageenan-induced hind paw edema and yeast-induced fever in rats. Flurbiprofen reduces plasma fibrinogen levels and arthritic score in a rat model of adjuvant-induced arthritis. It also reduces tumor weight and prostaglandin production and increases survival in a WHT-NC mouse xenograft model when administered at a dose of 5 mg/kg. Formulations containing flurbiprofen have been used to manage pain and inflammation associated with arthritis. |
|---|---|
| CAS No. | 1185133-81-6 |
| Molecular Formula | C15H13FO2 |
| Molecular Weight | 247.28 g/mol |
| IUPAC Name | 3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3 |
| Standard InChI Key | SYTBZMRGLBWNTM-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
| SMILES | CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
| Canonical SMILES | CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
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